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molecular formula C15H10ClNO3 B2701233 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione CAS No. 16512-78-0

1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione

Cat. No. B2701233
M. Wt: 287.7
InChI Key: FUUMQIGBAYVFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05234928

Procedure details

In 400 ml of concentrated aqueous ammonia, 14.4 g of 1-(4-chlorophenylmethyl)-2H-3,1-benzoxazine-2,4(1H)-dione were heated to 100° C. and stirred for 3 hours. After cooling, the crystals were collected by filtration, washed with water and dried. They were recrystallized from ethanol to obtain 8.6 g of title compound. m.p. 138°-139° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[C:12](=O)[O:11]C2=O)=[CH:4][CH:3]=1.[NH3:21]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[C:12]([NH2:21])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CN1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
400 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
They were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CNC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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